molecular formula C8H10O4 B6207494 rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylic acid CAS No. 2763584-88-7

rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylic acid

Cat. No.: B6207494
CAS No.: 2763584-88-7
M. Wt: 170.2
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Description

rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylic acid: is a bicyclic compound featuring a unique oxabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylic acid typically involves the following steps:

    Cyclization Reactions: Starting from a suitable diene and a dienophile, the compound can be synthesized via a Diels-Alder reaction, followed by oxidation to introduce the oxo group.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Diels-Alder reactions followed by efficient oxidation and carboxylation steps. The use of continuous flow reactors could enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alcohols (for esterification), amines (for amidation), and other nucleophiles.

Major Products

    Oxidation: More oxidized bicyclic compounds.

    Reduction: Alcohol derivatives.

    Substitution: Esters, amides, and other functionalized derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Researchers investigate its potential as a scaffold for designing new pharmaceuticals.

Medicine

In medicinal chemistry, the compound and its derivatives are studied for their potential therapeutic effects. They may serve as lead compounds in the development of new drugs targeting specific diseases.

Industry

In the chemical industry, this compound can be used as an intermediate in the synthesis of various fine chemicals and materials. Its unique structure makes it valuable for creating novel materials with specific properties.

Mechanism of Action

The mechanism by which rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2S,5R)-6-oxabicyclo[3.2.1]octane-2-carboxylic acid
  • (1R,2S,3S,4R,5S)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

Uniqueness

rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylic acid is unique due to the presence of the oxo group at the 7-position, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar bicyclic compounds that may lack this functional group or have different substitution patterns.

This detailed overview provides a comprehensive understanding of rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[321]octane-2-carboxylic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2763584-88-7

Molecular Formula

C8H10O4

Molecular Weight

170.2

Purity

95

Origin of Product

United States

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